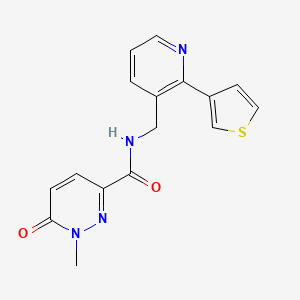

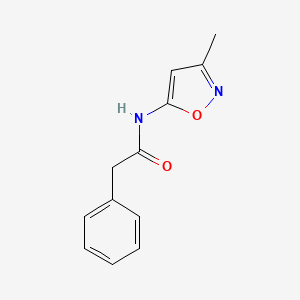

N-(3-methylisoxazol-5-yl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, a BPTES analog, has shown promise as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). GLS inhibition is explored for its therapeutic potential in cancer treatment due to its role in cancer cell metabolism and growth. This compound demonstrated similar potency to BPTES with better solubility and attenuated the growth of human lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012).

Antimicrobial Activity

Compounds with isoxazole-substituted 1,3,4-oxadiazoles, such as N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Some derivatives exhibited significant antimicrobial activity, highlighting their potential as leads for developing new antimicrobial agents (Marri et al., 2018).

Anticancer Agents

New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and evaluated for their anticancer activity. These compounds showed selective cytotoxicity against human lung adenocarcinoma cells, with one compound exhibiting a high selectivity and significant apoptosis induction compared to the control. This research suggests a potential pathway for the development of new anticancer agents (Evren et al., 2019).

Anticonvulsant Activity

The study of omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives revealed anticonvulsant activity against seizures induced by maximal electroshock test. Derivatives with specific substituents on the N-phenyl ring demonstrated potent anticonvulsant effects, suggesting a promising direction for the development of new antiepileptic drugs (Soyer et al., 2004).

Safety and Hazards

Future Directions

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Given the wide spectrum of biological activities and therapeutic potential of isoxazole derivatives , the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Mechanism of Action

Target of Action

The primary targets of N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide Oxazole derivatives, which include this compound, have been known to interact with a wide spectrum of biological targets .

Mode of Action

The specific mode of action of N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide Oxazole derivatives are known to exhibit a variety of biological activities, suggesting diverse modes of action .

Biochemical Pathways

The biochemical pathways affected by N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide Oxazole derivatives have been associated with various biological activities, implying that they may influence multiple biochemical pathways .

Result of Action

The molecular and cellular effects of N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide Oxazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-7-12(16-14-9)13-11(15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNZFEIQRLPCCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B2362570.png)

![3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2362574.png)

![N-Cyclopropyl-N-[4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2362578.png)

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1H-benzo[d]imidazole](/img/structure/B2362583.png)